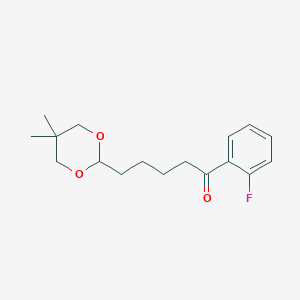

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVMUMNRJNWKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645931 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-12-4 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 5,5-Dimethyl-1,3-dioxan-2-yl moiety : Typically synthesized by acid-catalyzed cyclization of appropriate diols and ketones or aldehydes to form the cyclic acetal.

- Fluorinated aromatic precursors : Fluorobenzene derivatives substituted at the 2', 3', 4', or 5' positions, depending on the target isomer.

- Valerophenone backbone : Constructed via Friedel-Crafts acylation or other carbonylation methods.

Representative Synthetic Procedure

A typical synthetic approach involves:

Preparation of the fluorophenyl valerophenone intermediate :

- Friedel-Crafts acylation of the fluorinated benzene derivative with valeroyl chloride or equivalent acid chloride to yield the fluorovalerophenone core.

Introduction of the 5,5-dimethyl-1,3-dioxan-2-yl group :

- The valerophenone intermediate is reacted with a suitable diol (such as 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the cyclic 1,3-dioxane ring via acetalization at the ketone site.

- Alternatively, the dioxane ring can be preformed and then attached to the valerophenone chain by nucleophilic substitution or coupling reactions.

Purification and characterization :

- The product is purified by chromatographic techniques (e.g., silica gel column chromatography).

- Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the structure.

Reaction Conditions

- Catalysts : Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used for acetal formation.

- Solvents : Aprotic solvents like dichloromethane or toluene are preferred for Friedel-Crafts acylation; protic solvents or mixed solvents may be used for acetalization.

- Temperature : Friedel-Crafts acylation typically performed at 0–50 °C; acetalization often at room temperature to reflux depending on the substrate.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Fluorobenzene derivative + valeroyl chloride, AlCl3 catalyst, DCM, 0–25 °C | 70–85 | Control of regioselectivity important |

| Acetalization | Valerophenone intermediate + 2,2-dimethyl-1,3-propanediol, p-TsOH, toluene, reflux | 75–90 | Removal of water drives equilibrium |

| Purification | Silica gel chromatography | — | Ensures high purity (>98%) |

Research Findings and Optimization

- Regioselectivity : Fluorine substitution on the aromatic ring influences the regioselectivity and yield of the Friedel-Crafts acylation step. Ortho- and para-positions relative to fluorine show different reactivities.

- Acetal stability : The 5,5-dimethyl-1,3-dioxane ring provides steric protection and stability to the ketone functionality, which is beneficial for downstream reactions.

- Yield improvements : Using molecular sieves during acetalization to remove water enhances yield by shifting equilibrium.

- Purity : Chromatographic purification is critical due to closely related side products from incomplete acetalization or over-acylation.

Summary of Key Research Sources

- Vulcanchem (2023) describes multi-step synthesis involving fluorinated phenyl precursors and dioxane ring formation with detailed molecular identifiers and synthetic notes.

- ChemicalBook (2021) provides predicted physical properties and confirms the molecular formula and structure of fluorovalerophenone derivatives with dioxane substituents.

- ChemScene (recent) offers insights into custom synthesis and purity standards for related fluorinated valerophenone compounds, highlighting typical storage and safety parameters.

- PubChem (2025) confirms molecular structure, identifiers, and computed descriptors for the compound, supporting the synthetic route and chemical stability.

Chemical Reactions Analysis

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the valerophenone moiety can be substituted with other nucleophiles under appropriate conditions

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H25FO3

- Molecular Weight : 308.4 g/mol

- IUPAC Name : 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone exhibit significant anticancer properties. In studies involving drug delivery systems, this compound can be incorporated into amphiphilic polymers to enhance the solubility and efficacy of anticancer drugs. For example, polymersomes encapsulating anticancer drugs showed improved therapeutic effects in xenograft mouse models .

2. Drug Delivery Systems

The compound's unique structure allows it to function effectively as a component in drug delivery systems. Its amphiphilic nature enables it to form micelles or liposomes that can encapsulate hydrophobic drugs, thereby improving their bioavailability and targeting capabilities . This is particularly valuable in treating cancers where localized delivery can minimize systemic side effects.

Materials Science Applications

1. Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers with specific properties. For instance, it can be used to create block copolymers that exhibit temperature and pH responsiveness, making them suitable for applications in smart materials .

2. Coatings and Adhesives

The compound's chemical structure may also lend itself to applications in coatings and adhesives where flexibility and durability are required. The incorporation of such compounds can enhance the mechanical properties of the final product while providing additional functionalities like UV resistance.

Case Studies

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated valerophenone moiety contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Valerophenone derivatives with the 5,5-dimethyl-1,3-dioxane unit exhibit diverse substituents on the phenyl ring, including halogens (F, Cl), alkoxy groups (methoxy, isopropoxy), and alkyl chains. Key differences in molecular weight, polarity, and steric effects arise from these substitutions.

Table 1: Comparative Physicochemical Data

Note: The molecular weight of the target compound is inferred based on structural analogs.

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular processes. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C34H42O8

- Molecular Weight : 578.69 g/mol

- CAS Number : 235106-88-4

Research indicates that compounds similar to this compound may exert their effects through modulation of mRNA splicing and interaction with the spliceosome. This interaction can lead to significant alterations in cell cycle dynamics, particularly inducing cell cycle arrest at the G1 and G2/M phases, which is critical for anti-cancer activity .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various tumor cell lines. The following table summarizes the observed IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | < 5 | Significant cytotoxicity |

| A2780 (Ovarian Cancer) | < 10 | Moderate cytotoxicity |

| SK-OV-3 (Ovarian Cancer) | < 10 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | > 10 | Limited effect |

These results suggest that the compound is particularly effective against certain types of cancer cells while showing reduced activity against others.

Case Studies

A study focusing on the anti-tumor effects of related compounds found that structural modifications can significantly enhance cytotoxicity. For instance, the introduction of specific functional groups was shown to improve binding affinity to the spliceosome components, leading to more pronounced anti-cancer effects .

Research Implications

The findings regarding the biological activity of this compound highlight its potential as a lead compound in cancer therapy. The ability to induce cell cycle arrest and modulate mRNA splicing positions it as a candidate for further development and optimization.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : The acetal proton (C-2 of the dioxane ring) appears as a singlet at δ ~5.46 ppm in H-NMR. Fluorine incorporation is confirmed via F-NMR, with shifts influenced by electronic effects of the fluorophenyl group .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 307.18 for C₁₈H₂₃FO₃).

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for acetal-protected intermediates .

What are the stability challenges of this compound under acidic or hydrolytic conditions?

Q. Advanced Research Focus

- Acetal Sensitivity : The 1,3-dioxane ring is prone to hydrolysis under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂/H₂O), regenerating the parent ketone. Stability studies in pH-varied buffers (1–7) reveal degradation above pH 3, requiring inert storage conditions .

- Fluorophenyl Stability : The 2'-fluoro group may undergo nucleophilic aromatic substitution under strong bases (e.g., NaOH), necessitating controlled reaction environments .

How does the 2'-fluorophenyl moiety influence the compound’s electronic properties and potential applications in catalysis or supramolecular chemistry?

Q. Advanced Research Focus

- Electronic Effects : The electron-withdrawing fluorine atom alters π-electron density, enhancing electrophilicity of the phenyl ring. This impacts binding affinity in host-guest systems (e.g., supramolecular cages for catalysis) .

- Catalytic Applications : Fluorinated aryl groups improve solubility in non-polar solvents, facilitating use in Pd-catalyzed cross-coupling reactions. The dioxane acetal can act as a directing group in asymmetric catalysis .

What methodologies are recommended for analyzing degradation products or metabolic pathways of this compound in biological systems?

Q. Advanced Research Focus

- LC-MS/MS : Hydrolytic degradation products (e.g., valerophenone derivatives) are identified using reverse-phase chromatography paired with tandem MS.

- In Vitro Metabolism : Liver microsome assays reveal cytochrome P450-mediated oxidation of the dioxane ring, producing carboxylic acid metabolites. Competing pathways (e.g., defluorination) are quantified via isotopic labeling .

How can computational modeling (DFT, MD) guide the design of derivatives with enhanced stability or bioactivity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts hydrolysis kinetics of the acetal ring by calculating transition-state energies. Fluorine’s electronegativity is modeled to optimize electronic effects for target binding .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., lipases or kinases), identifying steric clashes caused by the dioxane moiety. Modifications like pegylation (e.g., adding ethylene glycol chains) improve hydrophilicity and reduce aggregation .

What contradictory data exist regarding the compound’s reactivity in cross-coupling reactions, and how can they be resolved?

Q. Advanced Research Focus

- Contradictions : Some studies report low yields in Suzuki-Miyaura couplings due to steric hindrance from the dioxane ring, while others achieve >80% yield using bulky phosphine ligands (e.g., XPhos).

- Resolution : Screening ligand libraries (e.g., SPhos, RuPhos) and adjusting reaction temperatures (80–110°C) mitigate steric effects. Kinetic studies using in situ IR spectroscopy track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.